molecular formula C7H6Cl2N2O2 B11881341 (2,4-Dichloropyrimidin-5-yl)methyl acetate

(2,4-Dichloropyrimidin-5-yl)methyl acetate

Cat. No.: B11881341
M. Wt: 221.04 g/mol
InChI Key: KKVPUKPECNZGQI-UHFFFAOYSA-N
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Description

(2,4-Dichloropyrimidin-5-yl)methyl acetate: is a chemical compound with the molecular formula C7H6Cl2N2O2 and a molecular weight of 221.04 g/mol It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dichloropyrimidin-5-yl)methyl acetate typically involves the reaction of 2,4-dichloropyrimidine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis.

Major Products:

Scientific Research Applications

Chemistry: (2,4-Dichloropyrimidin-5-yl)methyl acetate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties .

Industry: In the agrochemical industry, this compound is used in the synthesis of herbicides and pesticides. Its derivatives may possess herbicidal activity, making it valuable for crop protection .

Comparison with Similar Compounds

Uniqueness: (2,4-Dichloropyrimidin-5-yl)methyl acetate is unique due to its specific ester functional group, which can influence its reactivity and biological activity. The presence of the ester group can also affect its solubility and pharmacokinetic properties, making it distinct from other similar compounds .

Properties

Molecular Formula

C7H6Cl2N2O2

Molecular Weight

221.04 g/mol

IUPAC Name

(2,4-dichloropyrimidin-5-yl)methyl acetate

InChI

InChI=1S/C7H6Cl2N2O2/c1-4(12)13-3-5-2-10-7(9)11-6(5)8/h2H,3H2,1H3

InChI Key

KKVPUKPECNZGQI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=CN=C(N=C1Cl)Cl

Origin of Product

United States

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